molecular formula C16H11FN6 B5788669 2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5788669
M. Wt: 306.30 g/mol
InChI Key: GYHDQJHKFPWARZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as FB-TIH, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone exerts its anticancer effects by inducing DNA damage and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. It also activates the p53 pathway, a tumor suppressor pathway that plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it could be used in combination with other anticancer agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is its potent anticancer activity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and pharmacokinetics in animal models.

Future Directions

There are several future directions for 2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone research. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the optimization of its pharmacokinetics and toxicity profile, which will be necessary for its eventual use in clinical trials. Additionally, further studies are needed to determine its efficacy in combination with other anticancer agents, as well as its potential use in other diseases such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a promising compound with potent anticancer activity. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to determine its safety and efficacy in animal models and clinical trials.

Synthesis Methods

2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit cell proliferation and migration in various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6/c17-12-7-3-1-5-10(12)9-18-22-16-20-15-14(21-23-16)11-6-2-4-8-13(11)19-15/h1-9H,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHDQJHKFPWARZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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